![molecular formula C18H21BrN6O3 B15283681 Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate](/img/structure/B15283681.png)
Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate
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Overview
Description
Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a benzodiazepine precursor.
Bromination: Introduction of the bromine atom at the 8’ position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Protection and deprotection steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener bromination methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving spiro compounds.
Materials Science: The stability and electronic properties of the compound may make it useful in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-amino-5-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Uniqueness
Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate stands out due to its spiro structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring stable and versatile chemical scaffolds.
Biological Activity
Molecular Characteristics
- Molecular Formula : CnHmBrNxOy (exact values depend on the specific structure)
- Molecular Weight : Approximately 400 g/mol (based on typical structures in this class)
- CAS Number : Not explicitly listed but can be derived from related compounds.
Structural Features
The compound features a spiro structure that incorporates a piperidine ring and a benzodiazepine moiety, which are known for their diverse biological activities, including anxiolytic and anticonvulsant effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABAA receptors. Compounds that modulate these receptors can exhibit anxiolytic, sedative, and anticonvulsant properties.
Pharmacological Profiles
-
GABAA Receptor Modulation :
- The compound is hypothesized to enhance GABAergic activity, leading to increased chloride ion influx and neuronal inhibition. This mechanism is crucial for its potential anxiolytic effects.
- Studies on structurally similar compounds have shown significant potentiation of GABA currents, indicating that modifications in the piperidine or benzodiazepine components could enhance efficacy .
- Anticonvulsant Activity :
- Anxiolytic Effects :
Case Studies
- A study involving structurally similar benzodiazepines highlighted their efficacy in modulating GABAA receptor subtypes, leading to enhanced anxiolytic effects. The data indicated that specific substitutions on the benzodiazepine ring could optimize receptor binding affinity and functional outcomes .
- Another investigation into new derivatives of piperidine-based compounds revealed promising results in terms of their ability to potentiate GABA currents significantly compared to parent compounds .
Comparison of Biological Activities
Compound Name | GABAA Potentiation (EC50 μM) | Anxiolytic Activity (Behavioral Test) | Anticonvulsant Activity (Latency Time, s) |
---|---|---|---|
Compound A | 70.8 ± 21.1 | Significant reduction | 328.5 ± 38.0 |
Compound B | 31.8 ± 5.3 | Moderate reduction | Not tested |
Tert-butyl 8'-bromo... | TBD | TBD | TBD |
Note: TBD indicates "To Be Determined" as specific data for the target compound is currently unavailable.
Properties
Molecular Formula |
C18H21BrN6O3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
tert-butyl 8-bromo-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21BrN6O3/c1-17(2,3)28-16(27)24-8-6-18(7-9-24)15-21-22-23-25(15)13-5-4-11(19)10-12(13)14(26)20-18/h4-5,10H,6-9H2,1-3H3,(H,20,26) |
InChI Key |
VEEUHGAYILAKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2 |
Origin of Product |
United States |
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